Corallidictyal B

Description

The exploration of marine organisms for novel chemical compounds, a field known as marine bioprospecting, has become a cornerstone of natural product chemistry. The oceans harbor a tremendous diversity of life, often thriving in extreme and competitive environments. This has driven the evolution of unique biochemical pathways, leading to the production of a vast array of secondary metabolites not found in terrestrial organisms. These marine natural products exhibit remarkable structural diversity and potent biological activities, making them a promising source for new therapeutic agents and research tools.

Meroterpenoids represent a fascinating class of these marine natural products. They are characterized by a hybrid chemical structure, partially derived from terpenoid precursors and combined with other biosynthetic elements, most commonly polyketides. This fusion of distinct biosynthetic pathways results in complex and often unprecedented molecular frameworks, contributing to their wide range of biological functions.

Corallidictyal B emerged from this landscape of marine secondary metabolites as a compound of interest. Its discovery is a testament to the ongoing efforts in marine bioprospecting to identify novel molecules with potential pharmacological applications. As a member of the meroterpenoid class, its unique structure and biological activity have prompted further investigation into its chemical and biological properties.

Structure

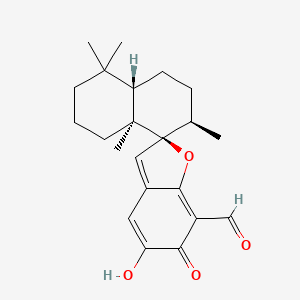

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(2S,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde |

InChI |

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3/t13-,17+,21+,22-/m1/s1 |

InChI Key |

XVRIRQMQGOSIKV-DTLARAGXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13C=C4C=C(C(=O)C(=C4O3)C=O)O)(CCCC2(C)C)C |

Canonical SMILES |

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C |

Synonyms |

corallidictyal A corallidictyal B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Corallidictyal B

Corallidictyal A, C, and D

Corallidictyal A is an isomer of Corallidictyal B and is consistently isolated alongside it as a mixture. nih.gov Further studies on the incrustans growth form of the sponge also led to the isolation of two other related compounds, Corallidictyal C and D. psu.eduacs.org These compounds were found as minor metabolites and were also isolated as a mixture. psu.edu The structural elucidation of these compounds was achieved through NMR and MS experiments. psu.eduacs.org

Siphonodictyal B and Related Compounds

A significant group of compounds also isolated from Aka coralliphagum are the siphonodictyals. psu.edubeilstein-journals.org Siphonodictyal B, a sesquiterpene hydroquinone (B1673460), is a key compound of interest. psu.edu Research has also identified several sulfated derivatives, including siphonodictyals B1, B2, and B3, as well as siphonodictyal G. psu.eduacs.org The presence of these sulfated compounds suggested that earlier isolation methods might not have accounted for the potential hydrolysis of such labile molecules. psu.edu

Discussion on Isolation Artifacts and Natural Prevalence of Corallidictyal B

Stereochemical Assignment and Absolute Configuration Determination

Chiral Derivatization Methods

In the initial stages of natural product characterization, chiral derivatization is a common strategy to determine the absolute configuration of stereocenters, particularly for alcohols and amines. sioc-journal.cnnih.gov This technique involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers, unlike the original enantiomers, have distinct physical properties and can be distinguished using techniques like NMR spectroscopy or chromatography. nih.gov

A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. nih.gov Reaction with an alcohol of unknown stereochemistry forms Mosher's esters. sioc-journal.cn Analysis of the ¹H NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration of the alcohol. sioc-journal.cn

While this method is a powerful tool, specific reports detailing the use of chiral derivatization for the initial stereochemical assignment of this compound are not prominent in the literature. The focus has largely been on its definitive confirmation through total synthesis.

Spectroscopic Approaches to Chirality Assessment

Spectroscopic methods are indispensable in determining the three-dimensional structure of molecules. oup.com For chiral molecules like this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly insightful. numberanalytics.comnumberanalytics.comntu.edu.sg

NMR spectroscopy, beyond establishing the connectivity of atoms, can provide crucial information about stereochemistry through the analysis of coupling constants and the nuclear Overhauser effect (NOE). oup.comnumberanalytics.comnumberanalytics.com These parameters help to deduce the relative orientation of atoms in space. oup.com

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgwikipedia.orgjascoinc.com This technique is exquisitely sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration by comparing the experimental CD spectrum with that predicted by theoretical calculations for a known configuration. wikipedia.orglibretexts.org

The initial structural reports of Corallidictyals A and B relied on detailed spectroscopic methods. researchgate.net However, the definitive enantiospecific total synthesis of (-)-Corallidictyal B ultimately confirmed its absolute configuration. researchgate.netnih.gov

X-ray Crystallography in Meroterpenoid Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.net The diffraction pattern of X-rays passing through a crystal allows for the creation of a three-dimensional map of electron density, revealing the positions of individual atoms. researchgate.net For determining the absolute configuration, the presence of a "heavy" atom in the molecule can be advantageous. mdpi.com

While X-ray crystallography has been successfully employed to elucidate the structures of other complex natural products, including meroterpenoids like rocaglamide, a compound also featuring a cyclopenta[b]benzofuran skeleton, a specific report on the single-crystal X-ray diffraction of this compound is not available in the current literature. rsc.org The challenges in obtaining crystals of sufficient quality for X-ray analysis are not uncommon in natural product research.

Structural Revisions and Confirmations within the Corallidictyal Series

The structural elucidation of the corallidictyal family is intertwined with that of the closely related meroterpenoid, siphonodictyal B. The biosynthetic pathway is proposed to proceed through the polyene cyclization of a farnesyl side chain. rsc.org

Initial structural assignments of siphonodictyal B were later revised based on the total synthesis of both possible C-8 epimers. researchgate.netnih.gov This revision had significant implications for the understanding of the entire class of related compounds isolated from Aka coralliphaga.

Furthermore, it has been proposed that Corallidictyals A and B may be artifacts of the isolation process. rsc.orgrsc.org Research has shown that siphonodictyal B can be efficiently converted into Corallidictyals A and B through spontaneous oxidative cyclization under aerobic conditions. rsc.orgrsc.org This transformation suggests that siphonodictyal B is a plausible biosynthetic precursor to the corallidictyals. rsc.org

The enantiospecific total synthesis of (-)-Corallidictyal B and D, achieved through a Lewis acid-catalyzed Friedel-Crafts reaction and a highly regio- and stereoselective spirocyclic C-O bond formation, has provided the ultimate confirmation of their structures and absolute configurations. researchgate.netnih.gov

Proposed Biosynthetic Origins of this compound

The biosynthesis of this compound is believed to originate from simpler, more common natural products, which undergo a series of transformations to yield its characteristic spirocyclic framework. researchgate.netnih.gov

Precursor Compounds (e.g., Sclareolide (B1681565), Siphonodictyal B)

Scientific investigations have pointed towards key precursors in the biosynthetic journey to this compound. Biomimetic syntheses, which mimic natural processes in the laboratory, have successfully produced this compound and its relatives from sclareolide, a readily available sesquiterpene lactone. researchgate.netnih.govmdpi.com This suggests that a sclareolide-like compound could be a fundamental building block in the natural formation of these meroterpenoids.

A more immediate precursor is believed to be Siphonodictyal B, another meroterpenoid isolated from the same marine sponge, Aka coralliphaga. researchgate.netpsu.edunih.gov Laboratory studies have demonstrated the efficient conversion of Siphonodictyal B into Corallidictyals A and B, lending strong support to the hypothesis that it is a direct precursor in the biosynthetic pathway. researchgate.netnih.govresearchgate.net In fact, the spontaneous nature of this conversion under aerobic conditions has led to the suggestion that Corallidictyal A and B might even be artifacts formed during the isolation process rather than true natural products. researchgate.netnih.govresearchgate.net

Enzymatic and Non-Enzymatic Transformation Hypotheses

The transformation of precursor compounds into this compound is thought to involve a combination of enzymatic and non-enzymatic steps. While specific enzymes responsible for this pathway in Aka coralliphaga have yet to be fully characterized, the proposed reactions have strong parallels in known biochemical transformations. nih.govrsc.orgresearchgate.net The generation of reactive intermediates, such as ortho-quinone methides, is a key feature of these hypotheses. nih.govrsc.org These intermediates can be formed through enzymatic oxidation or dehydration processes and are primed for subsequent cyclization reactions. rsc.orgresearchgate.net The spontaneous cyclization of Siphonodictyal B to Corallidictyals A and B in the presence of oxygen suggests that at least some steps in the pathway may be non-enzymatic, driven by the inherent reactivity of the molecules themselves. nih.govresearchgate.net

Key Biosynthetic Reactions and Intermediates

The construction of this compound's complex structure is thought to rely on a series of powerful and elegant chemical reactions.

Oxidative Cyclization Mechanisms (e.g., ortho-quinone intermediates)

A crucial step in the proposed biosynthesis is an oxidative cyclization. nih.govresearchgate.net In the case of the conversion of Siphonodictyal B, this is thought to proceed through an ortho-quinone intermediate. researchgate.netnih.govresearchgate.net This highly reactive species can then undergo an electrocyclic reaction to form the spirocyclic core of this compound. nih.govresearchgate.net An alternative, though less favored, mechanistic proposal involves an anionic 5-endo-trig cyclization. nih.govresearchgate.net The generation of such reactive intermediates is a common strategy in natural product biosynthesis to overcome the high energy barriers associated with forming complex ring systems. nih.govrsc.orgnih.gov

Acid-Catalyzed Rearrangements in Meroterpenoid Formation

Acid-catalyzed rearrangements are another cornerstone of meroterpenoid biosynthesis. researchgate.netresearchgate.net These reactions can lead to significant skeletal reorganizations, transforming simpler precursors into more complex structures. In the broader context of meroterpenoid synthesis from Aka coralliphaga, acid-catalyzed rearrangements of epoxide intermediates have been shown to initiate cascade reactions, leading to the formation of other related compounds like liphagal. researchgate.net While not directly implicated in the final step to this compound from Siphonodictyal B, such rearrangements are likely involved in the earlier stages of the biosynthetic pathway, shaping the fundamental carbon skeleton. researchgate.netchemistrysteps.com

Biomimetic Synthesis Approaches as Mechanistic Probes

Biomimetic synthesis has served as a powerful tool to investigate the plausible biosynthetic pathways of complex natural products. In the case of this compound, biomimetic approaches have been instrumental in providing insights into its likely origin, suggesting it may be an artifact of the isolation process rather than a true de novo natural product. researchgate.netnih.gov

Research has focused on the oxidative cyclization of a proposed precursor, siphonodictyal B. nih.gov The spontaneous conversion of siphonodictyal B into Corallidictyal A and this compound under aerobic conditions supports the hypothesis of them being isolation artifacts. researchgate.netnih.gov This transformation mimics a potential late-stage biosynthetic step and provides a chemical basis for the formation of the spirocyclic core of the corallidictyals.

Two primary mechanisms have been proposed for this oxidative cyclization of siphonodictyal B. The first involves an anionic 5-endo-trig cyclization, a pathway that is typically disfavored by Baldwin's rules. The second, and more plausible, proposed mechanism is an electrocyclic reaction proceeding through an ortho-quinone intermediate. nih.gov

Studies have successfully demonstrated the conversion of siphonodictyal B to corallidictyals. This biomimetic transformation underscores how laboratory synthesis can probe the feasibility of hypothetical biosynthetic steps. The conditions under which this conversion occurs are mild, further strengthening the argument that it could happen spontaneously during extraction and isolation from the marine sponge Aka coralliphaga. researchgate.netnih.gov

The following table summarizes the key biomimetic transformation that serves as a mechanistic probe for the formation of this compound:

| Precursor | Transformation | Product(s) | Conditions | Mechanistic Implication |

| Siphonodictyal B | Oxidative Cyclization | Corallidictyal A & This compound | Aerobic oxidation | Suggests this compound is a likely artifact of the isolation process. nih.gov |

This biomimetic approach has not only provided a potential explanation for the origin of this compound but has also led to the structural reassignment of its proposed precursor, siphonodictyal B. researchgate.netnih.gov The synthesis of the possible C-8 epimers of siphonodictyal B was crucial in confirming its correct structure, which in turn solidified the proposed biomimetic cascade to the corallidictyals. researchgate.net

Conclusion

Corallidictyal B stands as a compelling example of the chemical novelty and biological potential harbored within the marine environment. From its discovery in a marine sponge to the ongoing efforts to understand its biosynthesis, chemical synthesis, and biological activity, this meroterpenoid continues to be a subject of scientific inquiry. As research progresses, a deeper understanding of this compound and its interactions with cellular targets like Protein Kinase C will undoubtedly contribute to the broader fields of natural product chemistry and drug discovery.

Chemical Synthesis of Corallidictyal B and Analogues

Total Synthesis Strategies for Corallidictyal B and Related Structures

The total synthesis of this compound and its congeners has been a formidable challenge, requiring intricate strategies to construct the densely functionalized and stereochemically rich pentacyclic framework.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis, a process of breaking down a complex target molecule into simpler, commercially available starting materials, is fundamental to planning a synthetic route. lkouniv.ac.inchemistry.coach For this compound, a primary disconnection often targets the spirocyclic junction, separating the drimane-type sesquiterpenoid core from the aromatic moiety. researchgate.netuchile.cl Another common strategy involves disconnecting the C-C and C-O bonds that form the heterocyclic rings, often envisioned to be formed in the later stages of the synthesis. researchgate.net

A biomimetic approach has also inspired synthetic strategies, speculating on the biosynthetic pathways of these natural products. researchgate.netnih.gov This has led to syntheses that aim to mimic the proposed natural cyclization cascades. researchgate.netnih.gov For instance, the synthesis might start from a precursor like sclareolide (B1681565) and proceed through a series of reactions designed to emulate the proposed biosynthetic steps. researchgate.netnih.gov

Key disconnections in the synthesis of related structures like Corallidictyal D have involved breaking the molecule down to a drimane (B1240787) segment and an aromatic piece, which are then coupled together. researchgate.net The final cyclizations to form the characteristic ring systems are key strategic elements. researchgate.net

Enantiospecific and Diastereoselective Routes

Achieving the correct stereochemistry is a critical aspect of synthesizing complex natural products like this compound. Enantiospecific syntheses begin with a chiral starting material, a "chiral pool" approach, to ensure the final product has the desired absolute configuration. researchgate.netresearchgate.net A common starting material for the synthesis of this compound and related meroterpenoids is the enantiopure Wieland-Miescher ketone or its derivatives, which already contain some of the required stereocenters. researchgate.net (+)-Sclareolide is another frequently used chiral starting material. nih.govrsc.org

Diastereoselective reactions are employed throughout the synthesis to control the relative stereochemistry of newly formed chiral centers. For example, in the synthesis of Corallidictyal D, a related compound, stereocontrolled hydrogenation of an exocyclic double bond in a decalin system was used to set a key stereocenter. researchgate.net Similarly, facial selectivity in reactions involving cyclic ketones, influenced by the approach of hydride or organolithium reagents, has been used to develop diastereoselective routes to spirodihydrobenzofuran analogues. uchile.cl The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity in these transformations. nih.govacs.org

Catalytic Methodologies in Meroterpenoid Synthesis (e.g., Lewis Acid Catalysis, Friedel-Crafts Reactions)

Catalytic methods play a pivotal role in the efficient synthesis of meroterpenoids, offering advantages in terms of atom economy, selectivity, and milder reaction conditions. Lewis acid catalysis is particularly prominent in this field. nih.govacs.org

Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are frequently used to promote key cyclization and rearrangement reactions. researchgate.netnih.govacs.org For example, BF₃·OEt₂ has been used to induce rearrangement/cyclization reactions to form the core structures of related meroterpenoids. researchgate.net In some syntheses, a combination of Lewis acids is employed to achieve the desired transformation. nih.gov The choice of Lewis acid can be critical for controlling the reaction pathway and stereoselectivity. nih.govacs.org

Friedel-Crafts Reactions: Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are a cornerstone of meroterpenoid synthesis for forming the crucial carbon-carbon bond between the terpenoid and aromatic moieties. researchgate.netnih.gov These reactions are typically catalyzed by Lewis acids. nih.govwikipedia.org Intramolecular Friedel-Crafts reactions have been employed to construct key heterocyclic rings in the target molecules. nih.gov The development of catalytic and enantioselective Friedel-Crafts reactions represents a significant advancement in the field. researchgate.netnih.gov

Other Catalytic Methods:

Transition Metal Catalysis: Palladium-catalyzed reactions, such as cross-coupling and C-H oxidation, have been utilized in the synthesis of related drimane meroterpenoids. rsc.org

Enzyme Catalysis: Biocatalysis, using enzymes like P450s, offers a powerful tool for selective oxidations at specific positions on the steroid nucleus, a strategy that has been applied in the synthesis of related compounds. rsc.orgresearchgate.net

N-Iodosuccinimide-Triphenylphosphine (NIS-PPh₃): This catalytic system has proven effective for the selective spiroannulation of ortho-allyl phenols, a key step in the total synthesis of Corallidictyal D. uchile.cl

| Catalytic Method | Key Application in Meroterpenoid Synthesis | Example Catalyst(s) |

| Lewis Acid Catalysis | Promoting cyclization and rearrangement cascades. | BF₃·OEt₂, FeCl₃, SnCl₄ |

| Friedel-Crafts Reactions | Formation of C-C bonds between terpenoid and aromatic units. | AlCl₃, Lewis acids in general |

| Transition Metal Catalysis | Cross-coupling, C-H oxidation, hydroalkoxylation. | Palladium catalysts, Platinum catalysts |

| Enzyme Catalysis | Selective hydroxylation and other oxidative transformations. | P450 monooxygenases |

| NIS-PPh₃ System | Selective spiroannulation of ortho-allyl phenols. | N-Iodosuccinimide/Triphenylphosphine |

Key Reaction Steps and Methodological Advancements

The synthesis of this compound and its analogues has been marked by several key reactions and innovative methodological advancements.

A significant strategy involves a one-pot Lewis acid-catalyzed Friedel-Crafts reaction coupled with a highly regio- and stereoselective spirocyclic C-O bond formation. researchgate.net This approach efficiently constructs the pentacyclic core of these molecules. researchgate.net

Another noteworthy advancement is the use of biomimetic cascade reactions. For instance, the conversion of a precursor like siphonodictyal B into corallidictyals A and B can be achieved through oxidative and acid-catalyzed cyclizations. researchgate.net The oxidative cyclization of siphonodictyal B can even occur spontaneously under aerobic conditions, suggesting that Corallidictyals A and B might be artifacts of the isolation process. researchgate.net

The development of divergent synthetic strategies has allowed for the synthesis of multiple related natural products from a common intermediate. nih.govresearchgate.net For example, a TFA/Et₃SiH-induced reductive isomerization of enols to alkenyl benzenes, followed by a selectivity-controlled cyclization using either HCl or BF₃·OEt₂, has provided access to both Corallidictyal D and (+)-strongylin A. researchgate.netacs.org

Partial Synthesis and Semi-synthetic Modifications of Corallidictyal Scaffolds

Partial synthesis, which starts from a readily available natural product that already contains a significant portion of the target molecule's structure, can be a more efficient route to complex molecules. Semi-synthetic modifications of these scaffolds can then be used to create analogues for structure-activity relationship (SAR) studies. researchgate.net

Biomimetic syntheses of this compound and its relatives have been achieved starting from sclareolide, a commercially available diterpene. nih.gov These syntheses often involve mimicking proposed biosynthetic pathways to construct the target molecules. researchgate.netnih.gov This approach not only provides access to the natural products but also lends support to the hypothesized biosynthetic routes. researchgate.net

The conversion of siphonodictyal B, a related natural product, into Corallidictyals A and B through oxidative and acid-catalyzed cyclizations is another example of a partial synthesis. researchgate.net These transformations highlight the chemical relationships between these closely related meroterpenoids.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding the structural features responsible for its biological activity and for developing new therapeutic agents with improved properties. danielromogroup.com By systematically modifying different parts of the molecule, chemists can probe the interactions of the compound with its biological target.

Synthetic strategies developed for the total synthesis of this compound can often be adapted to produce a variety of analogues. acs.orgdanielromogroup.com For example, by using different aromatic coupling partners in a Friedel-Crafts reaction, a range of analogues with modified aromatic portions can be generated. Similarly, modifications to the terpenoid fragment before coupling can lead to analogues with altered substitution patterns on the drimane core.

The development of modular synthetic routes is particularly valuable for creating libraries of analogues. nih.gov A modular approach allows for the easy assembly of different building blocks, facilitating the rapid generation of diverse structures for biological screening. nih.gov

Design Principles for Analog Generation

The generation of analogues of this compound is guided by several key design principles, primarily centered on modifying the core structure to explore structure-activity relationships (SAR) and improve biological activity. These principles often involve the strategic alteration of peripheral functional groups or the modification of the carbocyclic core while retaining the key structural motifs believed to be essential for bioactivity.

One of the core strategies in designing analogues is the concept of divergent synthesis . This approach allows for the creation of multiple related compounds from a common intermediate. For instance, a divergent synthetic route has been developed that provides access to Corallidictyal C and D, alongside other related marine natural products like Siphonodictyal B and liphagal. This strategy hinges on the early introduction of an aldehyde group, which serves as a versatile handle for subsequent chemical transformations.

Another key design principle is the modification of the aromatic moiety . The hydroquinone (B1673460) or quinone portion of the molecule is a frequent target for modification due to its potential involvement in the compound's biological activity, often through redox cycling or interaction with biological targets. Analogues can be designed with different substitution patterns on the aromatic ring to probe the electronic and steric requirements for activity.

The spirocyclic core is another focal point for analogue design. The synthesis of analogues of related spirodihydrobenzofurans, such as filifolinol, has been pursued by simplifying the structure, for example, by removing a methyl ester group from the aromatic moiety to create a more accessible synthetic target. This simplification allows for the exploration of the importance of various structural features for biological activity. The use of specific reagents, such as the N-iodosuccinimide-triphenylphosphine (NIS-PPh3) system, has proven effective for the selective spiroannulation in the synthesis of Corallidictyal D, a principle that has been extended to the synthesis of this compound and C. uchile.clacs.org

Furthermore, the generation of analogues can be guided by biomimetic considerations . The proposed biosynthetic pathways of these natural products can inspire the design of laboratory syntheses and the creation of novel analogues that mimic potential biosynthetic intermediates or related natural products.

A summary of key synthetic strategies for generating this compound analogues is presented in the table below.

| Design Principle | Key Strategy | Example Application |

| Divergent Synthesis | Utilization of a common intermediate with a versatile functional group for multiple transformations. | Early introduction of an aldehyde group to synthesize Corallidictyals C and D from a shared precursor. |

| Aromatic Moiety Modification | Altering substituents on the hydroquinone/quinone ring. | Probing structure-activity relationships by varying electronic and steric properties. |

| Spirocyclic Core Simplification | Removing non-essential functional groups to create more accessible synthetic targets. | Synthesis of simplified filifolinol analogues to study the core pharmacophore. |

| Strategic Reagent-Controlled Cyclization | Employing specific reagents to control the formation of key structural motifs. | Use of the NIS-PPh3 system for selective spiroannulation in the synthesis of Corallidictyals. uchile.clacs.org |

| Biomimetic Synthesis | Drawing inspiration from proposed biosynthetic pathways. | Designing laboratory syntheses that mimic natural processes to generate novel analogues. |

Synthetic Challenges and Solutions for Complex Meroterpenoids

The synthesis of complex meroterpenoids like this compound is fraught with challenges, primarily stemming from their intricate polycyclic structures and high degree of stereochemical complexity. The successful total synthesis of (-)-Corallidictyal B has provided elegant solutions to these formidable problems.

One of the principal challenges is the construction of the highly functionalized pentacyclic meroterpenoid skeleton . This complex framework requires a synthetic strategy that can efficiently assemble the fused ring system with precise control over stereochemistry. A notable solution to this challenge was the development of an enantiospecific total synthesis starting from an enantiopure Wieland-Miescher ketone derivative. researchgate.net This approach features a Robinson-type annulation to construct a highly functionalized tricyclic diterpenoid moiety in a concise manner. researchgate.net The subsequent construction of the pentacyclic skeleton was achieved through a one-pot C-C and C-O bond formation via a Lewis acid-catalyzed Friedel–Crafts reaction. researchgate.net

Another significant hurdle is the stereoselective formation of the spirocyclic C-O bond , which creates a challenging quaternary stereocenter. The synthesis of (-)-Corallidictyal B addressed this challenge through a highly regio- and stereoselective spirocyclic C-O bond formation reaction. researchgate.net This level of control is crucial as the stereochemistry at the spirocenter can significantly impact the biological activity of the molecule. In the synthesis of the related Corallidictyal D, the use of a catalytic NIS-PPh3 system was instrumental in achieving high regio- and stereoselectivity during the spiroannulation of an o-allyl phenol (B47542) precursor. acs.org

The control of relative and absolute stereochemistry throughout the synthesis is a persistent challenge. The use of a chiral pool starting material, such as the enantiopure Wieland-Miescher ketone, provides a robust solution for establishing the absolute stereochemistry early in the synthetic sequence. researchgate.net Subsequent stereocontrolled reactions, including a hydrogen atom transfer olefin reduction, ensure the correct relative stereochemistry is maintained throughout the synthesis. researchgate.net

The table below summarizes the key synthetic challenges in the synthesis of this compound and the innovative solutions that have been developed.

| Synthetic Challenge | Solution | Key Reaction/Strategy |

| Construction of the pentacyclic skeleton | Enantiospecific synthesis from a chiral building block. | Robinson-type annulation and Lewis acid-catalyzed Friedel–Crafts reaction. researchgate.net |

| Stereoselective spirocyclic C-O bond formation | Highly regio- and stereoselective cyclization. | Specific C-O bond forming reaction; use of NIS-PPh3 system in related syntheses. acs.orgresearchgate.net |

| Control of stereochemistry | Use of a chiral pool starting material and stereocontrolled reactions. | Enantiopure Wieland–Miescher ketone; hydrogen atom transfer olefin reduction. researchgate.net |

The successful total synthesis of this compound and the ongoing efforts to generate its analogues underscore the power of modern synthetic organic chemistry to address complex molecular challenges. These endeavors not only provide valuable molecules for biological studies but also spur the development of new and efficient synthetic methods.

Investigations of Biological Activities and Mechanisms of Action of Corallidictyal B

In Vitro Biological Activity Profiling

Corallidictyal B, a sesquiterpenoid isolated from the marine sponge Aka coralliphagum, has demonstrated a range of biological activities in laboratory studies. These activities include enzyme inhibition, antiproliferative effects against various cell lines, and antimicrobial properties.

Enzyme Inhibition Studies (e.g., Protein Kinase C, specifically α isoform)

This compound has been identified as an inhibitor of Protein Kinase C (PKC). researchgate.netscienceopen.comresearchgate.net In studies, both Corallidictyal A and B were found to inhibit PKC with a 50% inhibitory concentration (IC50) of 28 μM. researchgate.netscienceopen.comresearchgate.netmdpi.com This inhibition was shown to be selective, as no significant inhibition of another cAMP-dependent kinase was observed at concentrations up to 300 μM. researchgate.netresearchgate.netmdpi.com Further investigations revealed that the inhibitory action is selective for the α isoform of PKC. researchgate.netscienceopen.comresearchgate.netmdpi.com

Table 1: Enzyme Inhibition by this compound

| Enzyme | Target | IC50 | Selectivity |

|---|---|---|---|

| Protein Kinase C (PKC) | General | 28 μM researchgate.netscienceopen.comresearchgate.netmdpi.com | Selective over cAMP-dependent kinase researchgate.netresearchgate.netmdpi.com |

| Protein Kinase C (PKC) | α isoform | - | Selective for α isoform researchgate.netscienceopen.comresearchgate.netmdpi.com |

Antiproliferative Activity in Cell Models (e.g., mouse fibroblasts, human lymphoma cells)

The antiproliferative properties of this compound and its related compounds have been evaluated in different cell models. For instance, the related compounds, Corallidictyals C and D, demonstrated antiproliferative activity against mouse fibroblast cultures. researchgate.netresearchgate.netmdpi.com This activity has been associated with the presence of an ortho-hydroquinone moiety in their structure. researchgate.netscienceopen.comresearchgate.netmdpi.com While direct data on this compound's effect on human lymphoma cells is limited in the provided context, the cytotoxic nature of related terpene quinones against various cancer cell lines, including mouse lymphoma cells, has been noted. scienceopen.com For example, other sesquiterpenoid quinones have shown cytotoxic activity against P-388 mouse lymphoma cells. scienceopen.com

Table 2: Antiproliferative Activity of Corallidictyal-related Compounds

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Corallidictyal C & D | Mouse fibroblasts | Antiproliferative researchgate.netresearchgate.netmdpi.com | researchgate.netresearchgate.netmdpi.com |

Antimicrobial Efficacy (e.g., bacteria, yeasts, fungi)

This compound and its analogs have exhibited antimicrobial properties. researchgate.net Specifically, this compound showed activity against a cell wall-defective strain of Escherichia coli (tolC) and Staphylococcus aureus. rsc.org The related compound, Corallidictyal C, also displayed activity against these same bacterial strains. rsc.org Studies on a group of related compounds, including siphonodictyals and corallidictyals, revealed antimicrobial activity against bacteria, yeasts, and fungi. researchgate.netacs.org However, it was noted that only the desulfated forms of these compounds were active, suggesting that the sulfate (B86663) ester groups may hinder bioactivity. psu.edu For instance, activity was observed against Staphylococcus aureus, but limited to low activity against yeasts and Gram-negative bacteria, with the exception of the E. coli tolC strain. psu.edu

Table 3: Antimicrobial Activity of this compound and Related Compounds

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| This compound | Escherichia coli tolC | Active rsc.org | rsc.org |

| This compound | Staphylococcus aureus | Active rsc.org | rsc.org |

| Corallidictyal C | Escherichia coli tolC | Active rsc.org | rsc.org |

| Corallidictyal C | Staphylococcus aureus | Active rsc.org | rsc.org |

| Siphonodictyals/Corallidictyals | Bacteria, Yeasts, Fungi | Active (desulfated forms) researchgate.netacs.orgpsu.edu | researchgate.netacs.orgpsu.edu |

Other Bioactivities (e.g., anti-HIV activity for related compounds, antioxidant properties)

While direct evidence for anti-HIV or significant antioxidant activity of this compound is not prominent in the provided search results, related classes of compounds have shown such potential. The broader class of sesquiterpene quinones, isolated from marine sponges, has attracted attention for a wide range of biological properties, including anti-HIV activity. mdpi.com For instance, phenylspirodrimanes isolated from a sponge-derived fungus have demonstrated anti-HIV activity by targeting reverse transcriptase. researchgate.net

Regarding antioxidant properties, the ortho-hydroquinone moiety, present in related corallidictyals, is suggested to be a key active center. mdpi.com It is proposed that the hydroquinone (B1673460) can be oxidized to the more toxic ortho-quinone within the assay organisms. mdpi.com DPPH radical scavenging assays on related compounds, such as arenarol, have shown antioxidant activity. scienceopen.com Furthermore, compounds were tested in a DPPH assay, and the biological activity was linked to the ortho-hydroquinone moiety. acs.org

Molecular Mechanisms and Cellular Targets

Role of Specific Structural Moieties in Activity (e.g., ortho-hydroquinone)

The biological activity of this compound and its analogs is closely linked to specific structural features. The ortho-hydroquinone moiety is repeatedly highlighted as a crucial element for their bioactivity. researchgate.netscienceopen.comresearchgate.netmdpi.comacs.org This structural feature is associated with the antiproliferative effects observed in mouse fibroblasts for Corallidictyals C and D. researchgate.netresearchgate.netmdpi.com It is also suggested to be the active center responsible for the antimicrobial activities of this class of compounds. mdpi.com The proposed mechanism involves the metabolic oxidation of the hydroquinone to the more reactive and toxic ortho-quinone. mdpi.com

Protein-Ligand Interactions and Molecular Docking Studies

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on related meroterpenoids and potential targets provides valuable insights into its possible mechanisms of action. Computational methods like molecular docking and molecular dynamics (MD) simulations are crucial for predicting the binding modes and affinities of ligands to protein targets. rsc.orgnih.govnih.gov These techniques help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. rsc.orgresearchgate.net

Studies on other marine meroterpenoids have identified several potential protein targets. For instance, some meroterpenoids have been shown to inhibit protein kinase C (PKC), with Corallidictyals A and B specifically inhibiting the α isoform of PKC. mdpi.com Other related compounds have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is involved in the insulin (B600854) signaling pathway. mdpi.com Additionally, certain meroterpenoids have shown activity against targets relevant to malaria, such as the plasmodial kinase Pfnek-1 and protein farnesyl transferase (PFT). mdpi.com

The process of protein-ligand interaction involves the ligand binding to a specific site on the protein, which can be predicted and analyzed using computational tools. nih.govyoutube.com These analyses are fundamental in drug discovery for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.gov

Cellular Pathway Modulation by Meroterpenoids

Meroterpenoids, the class of compounds to which this compound belongs, are known to modulate various cellular pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells. frontiersin.orgnih.gov These effects are crucial for their potential as anticancer agents. mdpi.comcore.ac.uk

Apoptosis Induction:

Many meroterpenoids exert their cytotoxic effects by inducing apoptosis. frontiersin.orgmdpi.com This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.govresearchgate.net For example, a meroterpenoid designated D1399 was found to induce apoptosis in lung cancer cells by increasing the generation of reactive oxygen species (ROS) and inhibiting the AKT signaling pathway. mdpi.comnih.govresearchgate.net This led to the activation of both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively, and subsequent activation of the executioner caspase-3 and cleavage of PARP. mdpi.com Similarly, thiaplidiaquinones, another class of meroterpenoids, induce apoptosis in lymphoma cells through the production of intracellular ROS. mdpi.com The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, are also modulated by some meroterpenoids. mdpi.com

Cell Cycle Effects:

In addition to apoptosis, meroterpenoids can disrupt the normal progression of the cell cycle in cancerous cells. mdpi.com This often involves arresting the cell cycle at specific phases, preventing the cells from dividing and proliferating. Several studies have shown that meroterpenoids can cause cell cycle arrest at the G0/G1 or G2/M phases. mdpi.comnih.govresearchgate.netmdpi.com For instance, Centrapalus coumarin (B35378) F, a meroterpenoid, was shown to induce G0/G1 arrest in HeLa cervical cancer cells, which was associated with the downregulation of cyclin-dependent kinase 4 (CDK4). mdpi.com Another study on algal meroterpenoids demonstrated cell cycle arrest in the G2/M phase in colon cancer cells. nih.govresearchgate.net The cytotoxicity of some diisoprenyl cyclohexene-type meroterpenoids in HeLa cells was also attributed to the induction of G1 cell cycle arrest and apoptosis. mdpi.com The ability to halt the cell cycle is a significant mechanism contributing to the anti-proliferative properties of these compounds. mdpi.com

The modulation of these critical cellular pathways underscores the therapeutic potential of meroterpenoids like this compound in cancer treatment. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. kcl.ac.ukrsc.orgrsc.org For this compound and its analogues, SAR studies aim to identify the key structural features responsible for their biological effects, guiding the design of new molecules with improved potency and selectivity. nih.gov

Elucidation of Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. d-nb.infodovepress.comresearchgate.net The elucidation of these pharmacophoric features is a critical step in drug design. d-nb.info

For meroterpenoids, key pharmacophoric features often include:

Hydrophobic Regions: These are crucial for binding to hydrophobic pockets within target proteins. researchgate.net

Hydrogen Bond Donors and Acceptors: These groups form specific hydrogen bonds with the target, contributing significantly to binding affinity and selectivity. d-nb.inforesearchgate.net

Aromatic Rings: These can participate in π-stacking interactions with aromatic residues in the binding site. d-nb.info

Specific Functional Groups: The presence of moieties like an ortho-hydroquinone has been linked to the antiproliferative activity of compounds like Corallidictyals C and D. mdpi.comresearchgate.net

Quantitative structure-activity relationship (QSAR) analysis can further refine the understanding of these features by correlating structural properties with biological activity. nih.gov For example, QSAR studies on other complex natural products have highlighted the importance of lipophilic and polar groups being at specific distances from each other for optimal activity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govwits.ac.zamhmedical.com The specific stereoisomer of a compound can exhibit significantly different potency and efficacy, as it affects how the molecule interacts with its biological target. nih.govnih.gov

In many natural products, only one stereoisomer is biologically active. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will preferentially bind to one enantiomer or diastereomer over another. For example, in a study of 3-Br-acivicin isomers, the natural (5S, αS) isomers were consistently the most potent against Plasmodium falciparum, with other stereoisomers showing significantly reduced or no activity. nih.gov This highlights that stereochemistry can be a critical determinant of a compound's biological function, likely influencing not only target binding but also processes like cellular uptake. nih.gov The specific stereochemistry of the cis-fused B/C ring system in some sesquiterpene-substituted p-benzoquinones is also noted as important for their activity. researchgate.net

Rational Design of Biologically Active Analogs based on SAR

The insights gained from SAR and pharmacophore modeling are instrumental in the rational design of new, improved analogues of biologically active compounds like this compound. mdpi.comnih.govresearchgate.net By understanding which parts of the molecule are essential for activity, chemists can make targeted modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

This process often involves:

Modification of Key Functional Groups: Based on SAR data, functional groups identified as crucial for activity can be modified to improve interactions with the target. For instance, if a hydroxyl group is found to be an important hydrogen bond donor, analogues can be synthesized with alternative hydrogen bonding groups to test for improved activity.

Synthesis of Scaffolds with Desired Stereochemistry: As stereochemistry is often critical, synthetic strategies are designed to produce the specific, most active stereoisomer of a compound. nih.gov

Introduction of New Substituents: Adding or modifying substituents can alter the molecule's lipophilicity, polarity, and steric properties, which can in turn affect its biological activity and pharmacokinetic profile.

The successful application of this approach has been demonstrated for various natural products, where SAR studies have guided the synthesis of analogues with significantly enhanced activity compared to the parent compound. nih.gov

Advanced Research Perspectives and Future Directions in Corallidictyal B Chemistry

Chemoenzymatic Synthesis Prospects for Complex Meroterpenoids

The total chemical synthesis of complex natural products like Corallidictyal B is often a lengthy and challenging endeavor. researchgate.net Chemoenzymatic synthesis, which integrates highly selective biological transformations with versatile chemical reactions, presents a powerful and efficient alternative. chemrxiv.orgnih.gov This hybrid approach leverages the unparalleled selectivity of enzymes for specific reactions, such as regio- and stereoselective C–H hydroxylation or reduction, which are difficult to achieve with conventional chemical methods. chemrxiv.orgrsc.org

For meroterpenoids, a modular chemoenzymatic strategy has been proposed, starting from readily available terpene feedstocks like sclareolide (B1681565). chemrxiv.orgnih.govresearchgate.net A key step involves a biocatalytic hydroxylation to install oxygen functionality at a specific position, followed by chemical modifications to build the rest of the molecule. researchgate.net Applying this logic to this compound could dramatically improve synthesis efficiency. A potential route might involve the enzymatic modification of a drimane-terpene precursor, followed by chemical steps to construct the spirocyclic core and introduce the aldehyde group. chemrxiv.org Such a strategy could provide access not only to this compound but also to a diverse library of analogues for further biological evaluation, a task that is often impractical through total chemical synthesis alone. nih.gov

Computational Chemistry and Modeling in this compound Research

Computational chemistry provides indispensable tools for understanding the structure, properties, and interactions of complex molecules like this compound at an atomic level. kallipos.grescholarship.org These in silico methods can guide synthesis, explain biological activity, and predict the properties of novel derivatives, thereby accelerating research and reducing reliance on costly and time-consuming laboratory experiments. kallipos.grlu.se

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt and their relative energies. iupac.org For a molecule with a complex and rigid spirocyclic system like this compound, understanding its preferred conformation is critical to comprehending its interaction with biological targets such as Protein Kinase C (PKC). mdpi.comresearchgate.net Molecular dynamics (MD) simulations can be used to model the movement of the molecule over time, revealing its dynamic behavior and stable conformational states. nih.govscribd.comrsc.org

By simulating this compound both in isolation and when docked into the active site of PKC, researchers can visualize the key intermolecular interactions that govern its binding affinity and selectivity. nih.gov This analysis can elucidate why it shows selectivity for the α isoform of PKC, as has been previously reported. mdpi.comresearchgate.net Furthermore, MD simulations can help rationalize the outcomes of chemical reactions and predict the stereochemical course of synthetic steps. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be developed for the corallidictyal family (A, B, C, D) and other synthetic analogues by calculating a set of molecular descriptors (properties derived from the molecular structure) and correlating them with their measured inhibitory activity against PKC. mdpi.comresearchgate.net

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of newly designed, yet unsynthesized, analogues. cresset-group.commdpi.com This predictive capability is invaluable for prioritizing which derivatives to synthesize, focusing efforts on compounds likely to have enhanced potency or improved properties. nih.gov For this compound, QSAR could guide modifications to its drimane (B1240787) skeleton or aromatic portion to optimize its interaction with PKC, potentially leading to the discovery of more potent and selective inhibitors. mdpi.com

| Research Area | Key Techniques & Concepts | Potential Application to this compound |

|---|---|---|

| Chemoenzymatic Synthesis | Biocatalysis (e.g., hydroxylation), Radical-based transformations, Modular synthesis chemrxiv.orgnih.gov | Develop efficient, scalable, and stereoselective routes to this compound and novel analogues for SAR studies. |

| Conformational Analysis & MD | Molecular mechanics, Molecular dynamics simulations, Docking studies iupac.orgnih.gov | Elucidate the 3D structure, flexibility, and binding mode with Protein Kinase C to understand selectivity and activity. |

| QSAR Modeling | Descriptor calculation, Machine learning, Statistical correlation nih.govnih.gov | Predict the activity of new derivatives to guide the rational design of more potent and selective PKC inhibitors. |

| Ecological Role | Chemical ecology, Metabolomics, Bioassays acs.orgmdpi.com | Understand its function as a potential chemical defense for the host sponge Aka coralliphaga against predators or pathogens. |

| Unexplored Activities | High-throughput screening, Kinase profiling, Target identification | Discover new biological targets beyond PKC, such as other kinases or pathways, and explore potential antimicrobial or anti-inflammatory effects. researchgate.netacs.org |

| Sustainable Sourcing | Sponge aquaculture, Cell culture, Synthetic biology, Fermentation covalo.comsustainability-directory.comfrontiersin.org | Establish an environmentally friendly and scalable production platform, overcoming the supply limitations of wild harvesting. |

Ecological Roles and Chemical Ecology of Marine Meroterpenoids

Marine organisms produce a vast arsenal (B13267) of chemical compounds, many of which serve critical ecological functions. mdpi.com Meroterpenoids, including this compound, are often involved in chemical defense mechanisms. mdpi.com this compound is produced by the sponge Aka coralliphagum, a species known for its ability to burrow into live coral skeletons. acs.orgpsu.edu This aggressive behavior suggests the production of potent secondary metabolites to mediate its interactions with the coral and other surrounding organisms.

The biological activity of corallidictyals and related compounds has been linked to the presence of an ortho-hydroquinone moiety, which can be readily oxidized to a more toxic ortho-quinone. mdpi.comacs.org This chemical feature suggests a role in deterring predation or preventing microbial colonization and infection (antifouling). mdpi.com Future research in the chemical ecology of Aka coralliphaga could involve in-situ analysis to determine the localization and concentration of this compound on the sponge's surface, particularly at the interface with coral tissue. Such studies would provide direct evidence of its defensive role and offer insights into the complex chemical warfare that occurs in marine ecosystems. mdpi.com

Exploration of Unexplored Biological Activities and Molecular Targets

While this compound is known for its selective inhibition of PKC-α, many marine natural products are pleiotropic, meaning they interact with multiple biological targets. mdpi.comresearchgate.net The full therapeutic potential of this compound may extend beyond PKC inhibition. A crucial future direction is to screen this compound against a broad panel of biological targets, including other protein kinases, enzymes, and receptors.

Given that related meroterpenoids from sponges have exhibited a wide range of bioactivities—including antimicrobial, anti-inflammatory, and antitumor properties—it is plausible that this compound possesses similar, currently undiscovered, functions. researchgate.net For instance, compounds isolated from the same sponge have shown antimicrobial and antiproliferative activities. acs.orgpsu.edu Modern target identification techniques, such as chemical proteomics, could be employed to "fish" for the molecular targets of this compound in cell lysates, potentially revealing novel mechanisms of action and expanding its therapeutic applicability.

Sustainable Sourcing and Production Considerations for Marine Natural Products

A major bottleneck in the development of marine natural products for clinical or commercial use is the "supply problem." nih.gov Wild harvesting of sponges like Aka coralliphaga is not a sustainable or scalable solution, as it can damage fragile marine ecosystems and often yields only minuscule quantities of the desired compound. frontiersin.org For this compound, overcoming this challenge requires exploring alternative production strategies.

Several avenues are being pursued for the sustainable production of marine compounds:

Q & A

Basic Research Questions

Q. What are the initial steps to design an experimental study on Corallidictyal B?

- Begin with a systematic literature review to identify gaps in synthesis protocols, bioactivity profiles, or structural characterization. Use databases like PubMed, SciFinder, or Reaxys to collate primary sources .

- Formulate hypotheses using the P-E/I-C-O framework (Population: target organisms/cells; Exposure: this compound dosage; Comparison: control groups; Outcome: measurable bioactivity) to ensure testability .

- Design preliminary experiments (e.g., dose-response assays, purity validation via HPLC) with explicit variables and controls .

Q. How should researchers validate the structural identity and purity of this compound in synthetic samples?

- Combine spectroscopic techniques (NMR, IR, MS) with chromatographic methods (HPLC, UPLC) for structural confirmation. Cross-reference spectral data with published datasets .

- For purity, use quantitative NMR (qNMR) or elemental analysis and report limits of detection/quantification to ensure reproducibility .

Q. What methodologies are recommended for assessing this compound’s bioactivity in vitro?

- Employ cell viability assays (e.g., MTT, resazurin) with positive/negative controls. Use dose-escalation studies to establish IC₅₀ values .

- Include secondary assays (e.g., apoptosis markers, ROS detection) to differentiate cytotoxic mechanisms. Validate results via triplicate runs and statistical tests (ANOVA, t-tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Conduct meta-analyses of existing data to identify variables (e.g., cell lines, assay conditions) influencing discrepancies .

- Design comparative experiments replicating conflicting protocols, using standardized reagents and blinded data analysis to minimize bias .

Q. What computational strategies optimize this compound’s synthetic pathways or target interactions?

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with putative targets (e.g., enzymes, receptors). Validate predictions via mutagenesis or SPR assays .

- Apply retrosynthetic analysis tools (e.g., Synthia) to propose efficient synthesis routes, prioritizing atom economy and yield .

Q. How should researchers address low yields or instability during this compound synthesis?

- Optimize reaction conditions (solvent, temperature, catalysts) via Design of Experiments (DoE) approaches, such as factorial designs, to isolate critical factors .

- Stabilize intermediates via protective group strategies (e.g., silylation) or lyophilization for storage .

Q. What statistical methods are appropriate for analyzing high-dimensional datasets (e.g., omics) in this compound studies?

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in transcriptomic/proteomic analyses .

- Use multivariate techniques (PCA, PLS-DA) to identify correlated variables and reduce dimensionality .

Methodological Best Practices

Q. How to ensure ethical rigor in this compound research involving biological samples?

- Obtain IRB/IACUC approval for human/animal studies. Document informed consent and anonymize data to comply with GDPR/HIPAA .

- Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What frameworks support interdisciplinary collaboration in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.